MP-TMT
Description
Overview and Significance in Chemical Synthesis
MP-TMT is a macroporous resin synthesized by immobilizing 2,4,6-trimercaptotriazine onto a highly cross-linked poly(styrene-co-divinylbenzene) matrix biotage.comnorlab.com. This structure provides a robust and low-swelling adsorbent with a pore structure that enhances the accessibility of metal species to the reactive trimercaptotriazine groups biotage.com. Its primary application is in scavenging residual metals, most notably palladium, from reaction mixtures in organic synthesis biotage.comnorlab.com. The presence of residual metals, even at low parts per million (ppm) levels, can be detrimental to the purity and quality of final products, especially in the pharmaceutical and fine chemical industries norlab.comsopachem.comsilicycle.com. This compound's ability to effectively reduce metal contamination is therefore of significant importance in achieving the required purity standards norlab.comsopachem.com.
This compound is effective in both aqueous and non-aqueous solutions, compatible with a range of common organic solvents including THF, dichloromethane (B109758), toluene, acetonitrile (B52724), and methanol (B129727) biotage.comnorlab.com. Typical scavenging conditions involve using 3–5 equivalents of this compound relative to the metal content, with contact times up to 24 hours at room temperature biotage.comnorlab.com. This can lead to a significant reduction in metal concentration, often by a factor of 100–1000 norlab.com.
Historical Context of Metal Scavenging in Organic Chemistry
The use of metal catalysts has become ubiquitous in organic synthesis due to their ability to facilitate complex transformations efficiently and selectively, such as in cross-coupling reactions like the Suzuki-Miyaura reaction norlab.combiotage.com. However, the presence of residual metal impurities in the final product has long been a challenge norlab.combiotage.com. Historically, various methods have been employed for metal removal, including chromatography, activated carbon treatment, extraction, distillation, and recrystallization sopachem.combiotage.com. While these techniques can be effective to some extent, they often suffer from limitations such as poor selectivity, potential loss of the desired product, and being energy-intensive or time-consuming sopachem.combiotage.com. The increasing regulatory focus on limiting elemental impurities in pharmaceutical products has further highlighted the need for more efficient and reliable metal scavenging methods sopachem.combiotage.com. The history of metal organic complexation in various fields, including marine science, illustrates the long-standing challenge of managing metal species in complex matrices annualreviews.org.
Evolution of Polymeric Scavengers in Modern Synthetic Methodologies
The concept of using polymeric supports in synthesis dates back to the 1960s with the development of solid-phase peptide synthesis numberanalytics.compitt.edu. This laid the groundwork for the evolution of polymer-supported reagents and scavengers numberanalytics.comresearchgate.net. Polymeric scavengers emerged as a significant advancement in addressing purification challenges in organic synthesis, particularly in the context of parallel synthesis and the need for simplified work-up procedures pitt.edudurham.ac.ukniscpr.res.in.
Polymer-supported scavengers are designed to selectively bind to excess reagents, by-products, or catalysts, allowing for their easy removal from the reaction mixture by simple filtration durham.ac.ukniscpr.res.in. This approach offers advantages such as simplified purification ("dry work-up"), the ability to use excess reagents to drive reactions to completion, and suitability for automation pitt.eduniscpr.res.in. The development of different types of functionalized polymeric scavengers, including those with nucleophilic or electrophilic functionalities, has provided chemists with a versatile toolkit for various purification challenges researchgate.netniscpr.res.inresearchgate.net. This compound represents an evolution in this field, specifically designed with a macroporous structure and the highly effective trimercaptotriazine ligand for efficient metal scavenging, particularly for challenging impurities like residual palladium biotage.comnorlab.comsopachem.com. The development of polymer-supported scavengers like this compound reflects the ongoing efforts to develop cleaner, more efficient, and scalable synthetic methodologies sopachem.comsilicycle.comnumberanalytics.comresearchgate.net.
Properties
Molecular Formula |
N/A |
|---|---|
Synonyms |
Macroporous Polystyrene-bound Trimercaptotriazine; |
Origin of Product |
United States |
Synthetic Pathways and Chemical Functionalization of Mp Tmt
Precursor Material Selection and Polymerization Strategies
The foundation of MP-TMT is a macroporous copolymer synthesized from styrene (B11656) and divinylbenzene (B73037). smolecule.combiotage.com Styrene (C8H8) is a colorless, oily liquid that serves as the precursor to polystyrene. wikipedia.org Divinylbenzene acts as a cross-linking agent in the polymerization process. smolecule.combiotage.com The selection of these monomers and the polymerization strategy are crucial in establishing the macroporous structure that defines this compound's efficacy. smolecule.com
Macroporous Polystyrene Matrix Formation
The macroporous structure of the polystyrene matrix is essential for providing metals with greater access to the reactive sites within the resin. biotage.com This is achieved through the copolymerization of styrene and divinylbenzene under specific conditions that induce porosity. The resulting material is a highly cross-linked network with a defined pore size distribution and surface area. smolecule.com Studies have shown that the unique pore structure contributes to more effective scavenging. biotage.com
Cross-linking Methodologies and Their Impact on Resin Architecture
Cross-linking, primarily achieved through the incorporation of divinylbenzene during polymerization, is critical for the structural integrity and porosity of the polystyrene matrix. smolecule.combiotage.com The degree of cross-linking influences the resin's mechanical stability, solvent compatibility, and the accessibility of the functional groups. biotage.com A highly cross-linked macroporous poly(styrene-co-divinylbenzene) is specified as the resin type for this compound. biotage.comnorlab.com This high degree of cross-linking contributes to the resin being robust and low-swelling, making it suitable for various solvent systems and restricted volume environments. biotage.comnorlab.combiotage.com
Attachment of Trimercaptotriazine Moieties
Following the formation of the macroporous polystyrene matrix, trimercaptotriazine (TMT) moieties are chemically attached to functionalize the resin. smolecule.com This functionalization introduces the active sites responsible for metal binding. smolecule.com
Functionalization Reactions and Derivatization Approaches
The functionalization involves treating the polystyrene copolymer with trimercaptotriazine to introduce the thiol (-SH) groups. smolecule.com One method described for synthesizing trimercaptotriazine functionalized polystyrene chelating resin involves the reaction of trimercaptotriazine with macroporous chloromethyl resin. researchgate.net This suggests a derivatization approach where chloromethyl groups are first introduced onto the polystyrene backbone, which then serve as attachment points for the trimercaptotriazine. Chloromethylated polystyrene is a polymer derived from styrene where chloromethyl groups (-CH2Cl) are introduced onto the styrene backbone, increasing its reactivity for further functionalization. ontosight.ai
Role of Thiol Groups in Metal Complexation
The efficacy of this compound as a metal scavenger is directly attributed to the presence of thiol (-SH) groups from the attached trimercaptotriazine moieties. smolecule.com Thiol groups are known for their high affinity for various metal ions, particularly soft metals like palladium, mercury, cadmium, copper, lead, zinc, silver, and nickel. smolecule.comnovasolchemicals.comatamanchemicals.comisrra.org The interaction between the thiol sulfur atoms and metal ions leads to the formation of stable metal-thiolate complexes, effectively removing the metal ions from solution. smolecule.comnovasolchemicals.comatamanchemicals.comisrra.org This complexation is a key mechanism by which this compound scavenges residual metals from reaction mixtures. smolecule.com Studies have shown that this compound exhibits high affinity for palladium ions compared to other scavengers. smolecule.com The trithiol form of trimercaptotriazine is predominant in metal complexes. researchgate.net The ability of thiol groups to bind metals is a well-established principle in chemistry, utilized in various applications including metal sequestration and in biological systems where cysteine thiols act as high-affinity binding sites for metals. isrra.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Polystyrene | 7501 |
| Styrene | 7501 |
| Divinylbenzene | Information not found in search results |
| Trimercaptotriazine | Information not found in search results for the free acid/thiol form specifically, but related salts are available. |
| Trimercaptotriazine Trisodium Salt | 17766-26-6 novasolchemicals.comatamanchemicals.compinpools.com |
| Chloromethylated Polystyrene | 24866644 ontosight.ai |
Data Table: this compound Specifications
| Characteristic | Value | Source |
| Chemical Name | Macroporous polystyrene-2,4,6-trimercaptotriazine | biotage.comnorlab.com |
| Resin Type | Highly cross-linked macroporous poly(styrene-co-divinylbenzene) | biotage.comnorlab.com |
| Application | Scavenging palladium from aqueous and non-aqueous solutions; Heavy metal removal | smolecule.combiotage.comnorlab.com |
| Typical Scavenging Conditions (Palladium) | 3–5 equivalents relative to palladium content, up to 24 h, room temperature | biotage.comnorlab.combiotage.com |
| Compatible Solvents | THF, dichloromethane (B109758) (DCM), toluene, acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water | biotage.comnorlab.combiotage.com |
| Capacity (Palladium) | 0.6-0.7 mmol/g biotage.com; 0.66 mmol/g norlab.combiotage.com | biotage.comnorlab.combiotage.com |
| Particle Size | 150-355 microns biotage.com; Macroporous (16-50 mesh) abbexa.commatrix-innovation.com | biotage.comabbexa.commatrix-innovation.com |
| Bulk Density | 450g/L biotage.com | biotage.com |
| Appearance | Off-white to beige beads abbexa.com; Beige to yellow beads matrix-innovation.com | abbexa.commatrix-innovation.com |
| Loss on Drying | <4.0% matrix-innovation.com | matrix-innovation.com |
Mechanistic Principles of Metal Scavenging by Mp Tmt
Ligand-Metal Coordination Chemistry
The core of MP-TMT's scavenging mechanism lies in the strong affinity of the trimercaptotriazine ligand for various transition metals. biotage.combiotage.com This interaction is driven by the principles of thiol-metal ion coordination.
Principles of Thiol-Metal Ion Interactions
Thiols, characterized by their sulfhydryl (-SH) functional groups, are known to form robust complexes with a wide range of metal ions. researchgate.netnih.govorientjchem.orgisrra.org The sulfur atom in the thiol group acts as a soft donor ligand, exhibiting a strong propensity to bind with soft metal ions, such as palladium, platinum, gold, and mercury, according to the Hard and Soft Acids and Bases (HSAB) principle. researchgate.netacs.org The interaction involves the formation of coordinate covalent bonds between the sulfur atom and the metal center. isrra.org In the case of this compound, the trimercaptotriazine ligand presents multiple thiol groups, allowing for potential multidentate coordination to a single metal ion or bridging between multiple metal centers, leading to the formation of stable metal-ligand complexes. biotage.com This complexation effectively sequesters the metal ions from the solution phase onto the solid support. acs.orgbiotage.com
Selectivity Mechanisms for Various Transition Metals
While this compound is particularly well-regarded for its efficiency in scavenging palladium, it has also demonstrated the ability to remove other transition metals. biotage.combiotage.comshim-pol.pl The selectivity of this compound towards different metals is influenced by several factors, including the specific metal ion, its oxidation state, the solvent system, and the presence of other competing species. biotage.co.jpacs.org The strong affinity of thiols for soft metals contributes to the observed selectivity for palladium and other precious group metals. researchgate.netacs.org Studies have shown this compound to be highly effective in reducing palladium levels, often achieving concentrations in the low parts per million (ppm). acs.orgbiotage.combiotage.co.jp The relative scavenging efficiency can vary depending on the metal and reaction conditions. For instance, in some comparisons, this compound showed superior performance in palladium removal compared to other resins. acs.org
Research findings highlight the effectiveness of this compound in scavenging palladium from various reactions, including Suzuki-Miyaura cross-coupling. acs.orgbiotage.comsmolecule.com
| Scavenger Type | Metal Scavenged (%) | Notes |
| This compound | >90% (Palladium) | Superior performance in a screen of 29 resins. acs.org |
| This compound (5 equiv. vs Pd) | 98% (PdCl2(PPh3)2 from THF) | Effective reduction of palladium concentration. biotage.com |
| Si-TMT | >99% (Pd(dppf)Cl2 in fixed bed) | Effective in challenging conditions. sopachem.combiotage.com |
Note: Data compiled from various sources and may represent different experimental conditions.
Influence of Polymeric Support on Scavenging Efficacy
Role of Macroporosity in Accessibility to Active Sites
This compound is characterized by its macroporous structure, which provides a high surface area and facilitates the accessibility of metal ions in solution to the active trimercaptotriazine sites covalently bound to the polymer. biotage.combiotage.comshim-pol.plfishersci.com Unlike gel-type resins that may swell significantly and impede diffusion, the rigid, highly cross-linked macroporous structure of this compound maintains its integrity and pore structure in various solvents. biotage.combiotage.comdivaenvitec.com This enhanced accessibility leads to faster kinetics and more efficient scavenging, as metal ions can readily diffuse into the pores and interact with the immobilized thiol ligands. biotage.combiotage.comnorlab.com The unique pore structure is designed to provide greater access to the reactive sites, resulting in improved scavenging performance and higher recoveries. biotage.combiotage.comnorlab.com
Applications in Advanced Organic Synthesis and Purification Strategies
Catalysis and Post-Reaction Metal Removal
Palladium-catalyzed reactions are ubiquitous in modern organic synthesis for carbon-carbon and carbon-heteroatom bond formation. nih.gov However, residual palladium can contaminate the final product, which is particularly problematic in the production of pharmaceuticals and fine chemicals where stringent purity requirements must be met. nih.govbiotage.com MP-TMT serves as an efficient scavenger to reduce residual metal levels to acceptable low parts per million (ppm) concentrations. ataman-chemicals.comnih.govfishersci.combiotage.com
The Suzuki-Miyaura cross-coupling reaction is a widely used palladium-catalyzed method for forming biaryl bonds. nih.govfishersci.com Residual palladium catalyst is a common impurity in the products of these reactions. This compound has demonstrated significant effectiveness in scavenging palladium from Suzuki-Miyaura reaction mixtures. nih.govbiotage.com
Studies have shown that adding this compound to the reaction mixture or extracted product can reduce palladium contamination substantially. For instance, adding 5 equivalents of this compound relative to the palladium catalyst in a Suzuki reaction product and stirring at room temperature has been shown to reduce palladium contamination by a factor of 100 to 1000. fishersci.combiotage.com Starting with initial palladium contamination levels of approximately 800 ppm, treatment with this compound can result in final product palladium levels typically below 10 ppm, often reaching less than 5 ppm. biotage.com
In an adsorbent screening protocol for a Suzuki-Miyaura biaryl coupling reaction, this compound showed superior performance compared to other resins, extracting over 90% of palladium while over 95% of the organic product remained in the supernatant. This demonstrates the selectivity of polystyrene-bound TMT for palladium over the desired organic product. Large-scale applications have also utilized polystyrene-bound TMT (similar to this compound) for palladium removal following Suzuki cross-coupling, achieving significant reductions in palladium content.
Here is an example of palladium reduction data using this compound in a Suzuki reaction:
| Initial Pd Concentration (ppm) | This compound Equivalents (vs Pd) | Treatment Conditions | Final Pd Concentration (ppm) | Reduction Factor | Source |
| ~800 | 5 | Stirring at RT, overnight | <10 (typically <5) | 100-1000 | biotage.com |
| 330 | 0.20 wt | Stirring in DMF, overnight | 10-30 | ~11-33 | |
| 1550 | 0.8 wt | Stirring in methanol (B129727) | 3 | ~517 |
Beyond Suzuki-Miyaura couplings, this compound is also applicable for metal scavenging in other palladium-catalyzed transformations, including the Heck reaction and Buchwald-Hartwig amination. ataman-chemicals.comnih.gov These reactions are also widely used in the synthesis of complex organic molecules and can leave problematic levels of residual palladium. While specific detailed research findings solely focused on this compound's application in these reactions in the provided search results are less extensive than for Suzuki couplings, its general utility as a palladium scavenger in these contexts is noted. ataman-chemicals.comnih.gov The trimercaptotriazine functional group's strong affinity for palladium allows this compound to effectively bind and remove the metal catalyst from the product stream in these reactions as well. ataman-chemicals.comnih.gov
Wacker-type oxidations and hydrogenation processes can also utilize transition metal catalysts, often palladium. ataman-chemicals.comnih.gov this compound is listed among the reactions where this resin-bound scavenger is utilized for metal removal. ataman-chemicals.comnih.gov While detailed studies specifically on this compound's application in Wacker oxidation or hydrogenation purification were not prominently featured in the search results, its general effectiveness in scavenging palladium suggests its potential utility in these processes to reduce residual metal content in the final products.
Metal Scavenging in Heck and Buchwald Amination Reactions
Broader Utility in Diverse Chemical Processes
This compound's metal scavenging capabilities extend beyond post-catalysis purification in organic synthesis, finding utility in other chemical processes where heavy metal contamination is a concern.
Heavy metal contamination in industrial feedstocks can originate from various sources and needs to be addressed to ensure product quality and environmental compliance. This compound has been identified as effective in industrial processes where heavy metal contamination is a concern. ataman-chemicals.combiotage.com Its ability to bind with a range of heavy metals, facilitated by the thiol groups of the trimercaptotriazine ligand, makes it suitable for remediation efforts. ataman-chemicals.comnih.gov While specific industrial feedstock remediation case studies involving this compound were not detailed, its general application in heavy metal removal from industrial processes is documented. ataman-chemicals.combiotage.com
Peptide synthesis, particularly solid-phase peptide synthesis (SPPS), can involve the use of metal catalysts or generate metal impurities from reagents or the synthesis support. Purification is a critical step to obtain high-purity peptides. This compound resin is listed as a scavenger for use in peptide synthesis. Although detailed protocols or specific research findings on the application of this compound for peptide purification were not extensively provided in the search results, its mention in the context of peptide synthesis suggests its potential role in removing metal contaminants to achieve the required purity levels for downstream applications.
Integration into Continuous Flow Chemistry Systems
The application of supported scavengers like this compound in continuous flow systems offers distinct advantages over traditional batch processes, including improved reaction control, enhanced safety, and simplified downstream processing. This compound is a resin-bound equivalent of 2,4,6-trimercaptotriazine (TMT) labsolu.cauni.luuni.lufishersci.ca. Its macroporous poly(styrene-co-divinylbenzene) matrix provides a robust and low-swelling material, which is beneficial for use in restricted volume environments such as packed beds or cartridges commonly employed in flow chemistry setups labsolu.cauni.luuni.lufishersci.ca. The unique pore structure of the macroporous support allows for greater access of analytes to the reactive thiol sites of the TMT moiety, potentially leading to faster scavenging kinetics labsolu.cauni.lufishersci.ca.
This compound is primarily utilized for the scavenging of residual palladium from catalyzed reactions, a common requirement in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals to meet stringent regulatory limits (often <5 ppm) labsolu.cafishersci.ca. While supported scavengers are broadly applicable in both batch and flow modes, silica-based scavengers are often considered more efficient in fixed beds or flow due to their typically smaller particle size and enhanced packing characteristics. However, this compound's robust nature and low swelling properties make it suitable for consideration in flow applications where mechanical stability is important uni.lufishersci.ca.
Research findings have demonstrated the effectiveness of this compound in reducing palladium levels in batch processes significantly, achieving reductions of 100–1000 fold and bringing initial concentrations of around 800 ppm down to typically less than 5 ppm in the final product fishersci.ca. In comparative studies, this compound has shown superior performance in palladium removal compared to some competitive materials in batch settings labsolu.cauni.lufishersci.ca. For instance, one study indicated this compound was 2–3 times more efficient at removing palladium than a competitive TMT material under similar batch scavenging conditions uni.lufishersci.ca. Another screening protocol showed this compound providing over 90% palladium extraction while retaining over 95% of the organic product, demonstrating high selectivity.
While detailed studies specifically quantifying this compound's performance metrics (e.g., pressure drop, breakthrough curves, long-term stability) within continuous flow reactors were not explicitly detailed in the provided search results, its established efficacy as a metal scavenger in batch and its favorable physical properties (robustness, pore structure, solvent compatibility) suggest its potential for effective integration into flow purification streams labsolu.cauni.luuni.lufishersci.ca. The general principle of kinetic amplification in fixed-bed formats, observed with similar supported scavengers like Si-TMT, indicates that flow systems can enhance the efficiency of scavenging compared to batch stirring, a benefit that could potentially extend to this compound.
The application of supported scavengers in flow-through cartridges for continuous scavenging has been demonstrated with related materials like Si-TMT. This format minimizes solvent usage and is preferred for larger-scale production. Given this compound's macroporous structure and suitability for restricted volumes, packing it into cartridges for continuous flow scavenging represents a logical extension of its application, building upon its proven metal binding capabilities.
Key properties of this compound relevant to its use as a supported material include:
| Property | Value/Description | Source(s) |
| Chemical Name | Macroporous polystyrene-2,4,6-trimercaptotriazine | uni.luuni.lufishersci.ca |
| Resin Type | Highly cross-linked macroporous poly(styrene-co-divinylbenzene) | uni.luuni.lufishersci.ca |
| Application | Scavenging palladium and other metals | uni.luuni.lufishersci.ca |
| TMT Loading | 0.66 mmol/g (typical) | uni.lufishersci.ca |
| Capacity | 0.6-0.7 mmol/g | uni.lu |
| Particle Size | 150-355 microns | uni.lu |
| Swelling | Low swelling | labsolu.cauni.luuni.lufishersci.ca |
| Robustness | Inert and robust | labsolu.cauni.luuni.lufishersci.ca |
| Compatible Solvents | THF, DCM, toluene, ACN, MeOH, water (with swelling values) | uni.luuni.lu |
The integration of this compound into continuous flow systems capitalizes on its efficacy as a metal scavenger and its material properties suitable for packed bed configurations, offering a promising approach for efficient and scalable purification in advanced organic synthesis.
Comparative Performance Analysis of Mp Tmt
Evaluation Against Other Polymeric Scavengers
Polymeric scavengers offer a solid-supported approach to metal removal, allowing for straightforward separation of the scavenger and bound metal from the reaction mixture through simple filtration. MP-TMT is a prominent example of this class, distinguished by its macroporous polystyrene backbone functionalized with a trimercaptotriazine (TMT) group. suprasciences.combiotage.com
Comparative Studies with Silica-Based Scavengers (e.g., Si-TMT, Si-Thiol)
Comparative studies have frequently pitted this compound against silica-based scavengers like Si-TMT (2,4,6-Trimercaptotriazine Silica Gel) and Si-Thiol (silica-bonded propanethiol). Current time information in Jabalpur Division, IN.biotage.combiotage.comsopachem.com These comparisons highlight the differing characteristics and performance profiles of resin-based versus silica-supported scavengers.
In studies evaluating palladium removal, this compound has demonstrated superior performance in reducing residual palladium levels compared to some silica-based alternatives under comparable conditions. smolecule.com For instance, in one comparison, this compound achieved almost complete removal of palladium with significantly less scavenger material needed compared to a competitive TMT scavenger. biotage.com Specifically, in a study starting with 852 ppm of palladium, this compound achieved near-complete removal with approximately 4 equivalents of scavenger relative to palladium, while a competitor TMT required around 16 equivalents for similar results. biotage.combiotage.combiotage.com This difference is attributed to the engineered polymer backbone of this compound, which provides greater scavenging capacity per unit mass. biotage.comsopachem.com
However, the effectiveness can also depend on the specific application and format. In fixed-bed column applications, Si-TMT has been reported to be more effective for metal scavenging than this compound under identical conditions, which was attributed to the smaller particle size of Si-TMT allowing for better packing of the bed. biotage.comsopachem.com Si-Thiol is considered a good general-purpose scavenger, but in challenging situations, such as when sulfur is present in the product, alternatives like Si-TMT in a fixed-bed format have shown greater effectiveness for metal scavenging. biotage.comsopachem.com
The choice between this compound and silica-based scavengers can also be influenced by solvent compatibility. The macroporous structure of this compound allows its use in a wide range of solvents, while silica-based counterparts like Si-TMT may have limitations in protic media. suprasciences.com Additionally, neutral ligands such as Si-Thiol and this compound generally exhibit a wide pH scope, whereas the performance of charged ligands can be pH-dependent. sopachem.com
Performance Comparison with Activated Carbon and Traditional Purification Methods
Traditional methods for metal removal, including chromatography, activated carbon, extraction, distillation, and recrystallization, are often less selective and can lead to significant loss of the desired product (API). biotage.comsopachem.comsopachem.com Solid-supported metal scavengers, including this compound, offer advantages in terms of selectivity and minimizing product loss. biotage.comsopachem.com
Activated carbon is a commonly used adsorbent for metal removal. However, comparative studies have shown that while activated carbon can remove some metal from solution, it may fail to achieve the very low levels of residual metal often required, particularly in pharmaceutical applications (typically <5 ppm for ingested and <1 ppm for parenteral APIs). biotage.combiotage.comsopachem.com In one study, activated carbon failed to remove 100% of palladium, with nearly 13% remaining even at a high loading. biotage.com Furthermore, activated carbon typically has a lower bulk density compared to polymeric scavengers like this compound, meaning a larger mass and volume of activated carbon are required to achieve comparable metal removal. biotage.com This can lead to practical difficulties, such as limited reactor space and increased waste. biotage.com The use of activated carbon also carries the risk of reducing product yield. biotage.com
In contrast, this compound has demonstrated high efficiency in reducing metal levels to meet stringent purity requirements. biotage.comsopachem.comsopachem.comacs.org For example, this compound has been shown to reduce palladium levels from hundreds of ppm to single-digit ppm or even lower. sopachem.comacs.org The use of this compound is often more effective and operationally simpler than traditional methods, requiring less energy than distillation, causing less API loss compared to activated carbon, and reducing the time and risk associated with recrystallization. biotage.com
Selectivity Profiles and Affinity for Various Metal Ions
This compound is particularly well-known for its high affinity for palladium, making it a leading scavenger for residual palladium in metal-catalyzed reactions, such as Suzuki-Miyaura couplings. biotage.comsopachem.comsmolecule.comsopachem.comacs.org Its selectivity for palladium over organic products is a significant advantage, minimizing the loss of the desired compound during the scavenging process. acs.org In a scavenger screen for a Suzuki-Miyaura reaction, this compound demonstrated superior performance, extracting over 90% of palladium while over 95% of the organic product remained in the supernatant, resulting in a high selectivity factor. acs.org
Beyond palladium, this compound has also shown effectiveness in scavenging other transition metals. biotage.comsopachem.com It is reported to be efficient in scavenging copper. suprasciences.com Studies have indicated its ability to remove other metals in addition to palladium. biotage.comsopachem.com The TMT ligand itself is known to have a strong affinity for various metal ions. biotage.comsopachem.com
Interaction studies evaluating the binding capacity of this compound with various metal ions in different solvent systems confirm its effectiveness across a range of conditions. smolecule.com The high metal affinity of this compound, characterized by a low Kd (dissociation constant) for palladium relative to the API, contributes to its excellent scavenging performance. biotage.comsopachem.com
Regenerability and Reusability Considerations in Research
The regenerability and reusability of solid-supported scavengers are important considerations for cost-effectiveness, particularly on a larger scale. While some solid-supported scavengers can be regenerated and reused, this does not appear to be a general characteristic of this compound. acs.org
Methodological Considerations for Experimental Implementation
Optimization of Scavenging Parameters
Optimizing scavenging parameters is crucial for achieving the desired level of metal removal and maximizing product recovery. Key factors include the choice of solvent system, reaction time and temperature, and the stoichiometric ratio of the scavenger to the metal impurity. nih.govfishersci.com
The solvent system plays a significant role in the efficiency of metal scavenging with MP-TMT. This compound is compatible with a wide range of aqueous and organic solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), toluene, acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water, N,N-dimethylformamide (DMF), ethyl acetate, ethers, and chlorinated solvents. nih.gov The macroporous polystyrene backbone of this compound is designed to be robust and exhibit low swelling, which is advantageous in various solvent environments, particularly in restricted volume applications. nih.govnih.gov While this compound is effective in a broad range of solvents, the specific solvent or co-solvent combination can influence the kinetics of scavenging and should be considered, especially in challenging applications. Some studies suggest that while this compound does not require swelling solvents for activity like some other resin types, the solvent can still impact performance.
Reaction time and temperature are critical factors affecting the rate and completeness of metal scavenging by this compound. Typical scavenging conditions involve contact times of up to 24 hours at room temperature. nih.govnih.gov However, studies indicate that faster kinetics and enhanced scavenging can be achieved by increasing the temperature. Longer reaction times or elevated temperatures can lead to improved results, allowing for more complete removal of residual metals. The optimal reaction time and temperature will depend on the specific metal impurity, its concentration, the solvent system used, and the desired final purity level.
The stoichiometric ratio of this compound to the metal impurity is a primary factor determining the effectiveness of scavenging. Typical recommendations for palladium scavenging suggest using 3–5 equivalents of this compound relative to the palladium content. nih.govnih.gov Research has shown that this compound can be significantly more efficient than competitor TMT resins, requiring fewer equivalents to achieve comparable levels of metal removal. nih.gov For instance, in one comparison, complete scavenging required 16 equivalents of a competitor-TMT resin, whereas only 4 equivalents of Biotage this compound were needed under the same conditions. This higher efficiency per unit mass is attributed to the optimized polymer backbone of this compound, which provides greater access to the reactive sites. nih.gov The optimal stoichiometric ratio should be determined experimentally for each specific application to ensure efficient metal removal without using excessive amounts of the scavenger. Depending on the product and solvent conditions, it may be possible to use 10-20 wt% scavenger relative to the API to reduce metal levels to below 5 ppm.
Table 1: Comparison of this compound and Competitor TMT Resin Scavenging Efficiency
| Scavenger Type | Equivalents Required for 100% Scavenging (Relative to Pd Catalyst) |
| Biotage this compound | 4 |
| Competitor-TMT Resin | 16 |
Influence of Reaction Time and Temperature
Operational Methodologies in Laboratory and Process Scale
This compound can be effectively implemented in both laboratory and process scale operations using different methodologies, primarily batch stirring and fixed bed column applications. nih.gov The choice of methodology depends on factors such as the scale of the reaction, the physical properties of the reaction mixture, and the desired throughput.
Batch stirring is a common and straightforward method for utilizing this compound. In this approach, the solid scavenger resin is added directly to the reaction mixture or a solution of the product containing metal impurities and stirred. This compound's mechanical robustness allows it to be stirred vigorously without significant breakdown, which is beneficial for ensuring good contact between the resin and the solution. Higher agitation rates in batch processes can enhance scavenging performance by improving mass transport of the metal impurities to the reactive sites on the resin. After the specified reaction time, the solid this compound resin, now containing the bound metal impurities, is separated from the purified solution by filtration. nih.gov This method is operationally simple and widely used in laboratory and process scale. nih.govnih.gov
Fixed bed column implementations offer an alternative operational methodology for using this compound, particularly advantageous for continuous processes and larger scales. In this setup, the this compound resin is packed into a column, and the solution containing the metal impurities is passed through the bed. This compound has optimum flow characteristics that make it suitable for use in fixed beds. While silica-supported scavengers like Si-TMT are often favored in fixed beds due to their smaller particle size leading to better packing and potentially higher efficiency in this format, this compound is also utilized in fixed bed applications. The solution can be passed through the column once or recirculated to achieve the desired level of metal removal. This method allows for efficient separation of the purified product from the solid-supported scavenger. Fixed bed systems are suitable for continuous operation and can be scaled up for industrial processes.
Table 2: Operational Methodologies for this compound
| Methodology | Description | Advantages | Typical Scale |
| Batch Stirring | This compound added directly to solution and stirred; resin filtered out. | Operationally simple, robust to vigorous stirring, good for various scales. | Laboratory to Process |
| Fixed Bed Column | Solution passed through a column packed with this compound resin. | Suitable for continuous processes, efficient separation, scalable. | Laboratory to Process |
Strategies for Minimizing Product Loss During Scavenging with this compound
Minimizing product loss is a critical consideration in chemical synthesis and purification processes, particularly when removing residual catalysts or impurities using solid-supported scavengers like this compound. This compound, a macroporous polystyrene-bound trimercaptotriazine, is widely utilized for scavenging residual metals, notably palladium, from active pharmaceutical ingredients (APIs) and fine chemicals. fishersci.comlabsolu.calabsolu.cafishersci.comnih.govwikipedia.orgfishersci.ca Its design and application parameters play a significant role in achieving high product recovery while effectively reducing metal contamination to acceptable levels.
The macroporous structure and low-swelling nature of the this compound resin are key features that contribute to minimizing product loss. fishersci.comlabsolu.calabsolu.cafishersci.comwikipedia.orgfishersci.ca This unique pore structure facilitates greater access of metal impurities to the reactive trimercaptotriazine sites bound to the polystyrene matrix. fishersci.comlabsolu.calabsolu.cafishersci.comwikipedia.orgfishersci.ca Enhanced access leads to faster scavenging kinetics and higher metal loading capacity, allowing for efficient removal of impurities with reduced contact time or lower scavenger equivalents, thereby minimizing potential interaction with and loss of the desired product. fishersci.comwikipedia.org
This compound has demonstrated superior selectivity for palladium over organic products in various scavenging applications, which is a crucial factor in reducing yield losses. fishersci.comnih.gov Studies comparing this compound to other scavengers have shown its higher efficiency in reducing residual palladium levels. fishersci.comwikipedia.org This increased efficiency means that less scavenger material is often required to achieve the desired level of metal removal, further mitigating the risk of product adsorption or reaction with the scavenger matrix. wikipedia.org
Research findings highlight the effectiveness of this compound in achieving high product recoveries. For instance, in a scavenger screen for a Suzuki-Miyaura biaryl coupling reaction, this compound showed superior performance, with over 95% of the product remaining in the supernatant while over 90% of palladium was extracted from the solution. nih.gov This resulted in a high selectivity factor, significantly better than other evaluated resins. nih.gov Another study reported a 96% product recovery alongside a 10-fold reduction in palladium content, indicating minimal yield loss attributed to the scavenger. nih.gov Comparisons with traditional purification methods like activated carbon have shown that this compound leads to less API loss. labsolu.ca
Experimental implementation strategies also contribute to minimizing product loss. Typical scavenging conditions involve using 3-5 equivalents of this compound relative to the palladium content, with contact times up to 24 hours at room temperature. labsolu.cawikipedia.org The compatibility of this compound with a range of solvents, including THF, dichloromethane (DCM), toluene, acetonitrile (ACN), methanol (MeOH), and water, allows for flexibility in process design to suit the solubility of the product and optimize scavenging efficiency without compromising product integrity. labsolu.cawikipedia.org
The use of solid-supported scavengers like this compound simplifies the separation process, which is vital for minimizing handling losses. After the scavenging is complete, the metal-loaded resin can be easily removed from the reaction mixture by simple filtration, yielding a product-rich solution. nih.govnih.gov This contrasts with homogeneous scavenging methods that may require more complex separation techniques like phase separation or crystallization, which can potentially lead to higher product losses. nih.gov Both batch stirring and fixed-bed column formats are applicable for using this compound, with fixed beds potentially offering advantages in terms of easier separation and reduced transfer losses, particularly at scale. labsolu.ca
Quantitative data from scavenging experiments underscores the balance between metal removal and product recovery. The "alpha factor" metric, which evaluates the ratio of metal removed to product lost, has shown this compound to have a high value, indicating its effectiveness in minimizing product loss while achieving significant metal reduction.
The following table presents representative data illustrating the performance of this compound in metal scavenging, highlighting its efficiency and impact on product recovery based on available research findings:
| Scavenger | Initial Pd Concentration (ppm) | Final Pd Concentration (ppm) | Pd Reduction Factor | Product Recovery (%) | Source |
| This compound | 852 | Not specified (highly reduced) | 100-1000 fold | Not specified | wikipedia.org |
| This compound | 824 (Cu) | 2 (Cu) | 412 fold | Not specified | fishersci.com |
| This compound | 330 | ~10-30 | 11-33 fold | Not specified | nih.gov |
| This compound | Not specified | Not specified | >90% Pd extracted | >95% | nih.gov |
| This compound | Not specified | Not specified | 10-fold reduction | 96% | nih.gov |
| TMT (Competitor) | 852 | Not specified (less reduced) | Less than this compound | Not specified | fishersci.comwikipedia.org |
| TMT | Not specified | 15 | Not specified | 104 % | |
| Smopex 234 | Not specified | 38 | Not specified | 84 % |
Note: Data compiled from various sources and experimental conditions may vary.
Analytical Techniques for Quantitative Evaluation of Scavenging Efficacy
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis
ICP-MS is a powerful analytical technique widely used for the determination of elemental composition and concentration at trace and ultra-trace levels. spectroscopyonline.commdpi.com In the context of evaluating MP-TMT's performance, ICP-MS is frequently utilized to measure the concentration of residual metals, such as palladium, in solutions after the scavenging process. sopachem.comsopachem.combiotage.combiotage.combiotage.com
The principle of ICP-MS involves introducing a liquid sample into an inductively coupled plasma, which is a high-temperature argon plasma. mdpi.com The plasma desolvates, atomizes, and ionizes the elements in the sample. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio and detects them. mdpi.com The signal intensity for each detected ion is proportional to the concentration of the corresponding element in the original sample. mdpi.com
Studies evaluating this compound's efficacy often report residual metal concentrations determined by ICP-MS. For example, in one study involving a Suzuki cross-coupling reaction, treatment with this compound reduced palladium levels from 330 ppm to approximately 10–30 ppm in various polar aprotic solvents, with DMF showing the highest removal efficiency. acs.org On a larger scale (3.2 kg input), this process resulted in 7 ppm palladium in the final product. acs.org Another study demonstrated that adding 5 equivalents of this compound relative to the palladium catalyst in a Suzuki reaction reduced palladium contamination by 100–1000 fold, typically resulting in final palladium levels of <10 ppm and often <5 ppm from initial concentrations around 800 ppm. sopachem.combiotage.com
ICP-MS is particularly valuable for this application due to its low detection limits, often in the parts per billion (ppb) or even parts per trillion (ppt) range for many elements, allowing for the accurate quantification of the low levels of residual metals required in purified products. spectroscopyonline.commdpi.com
Other Spectroscopic and Chromatographic Methods for Residual Metal Detection
While ICP-MS is a primary technique, other analytical methods can also be employed for detecting and quantifying residual metals after scavenging with this compound. These methods may offer complementary information or be suitable for specific matrices or target metals.
Atomic Absorption (AA) spectroscopy is another technique used for metal analysis. One study evaluating this compound's scavenging of various metal catalysts (Pd(OAc)₂, CuCl₂, ZnCl₂, CoCl₂, Ni(OAc)₂, FeCl₃) from DMF solutions utilized Atomic Absorption with a detection limit of 0.5 ppm. nexgenpurifications.com Results indicated that this compound was effective in reducing the concentrations of these metals, with many falling below the detection limit. nexgenpurifications.com
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are typically used for the separation and analysis of organic compounds. While not directly used for quantifying metal ions themselves, chromatography can be used to analyze the purity of the organic product after metal scavenging and to detect the presence of any residual organic ligands or impurities leached from the scavenger resin. The analysis of the final product for residual TMT ligand itself can also be performed using appropriate chromatographic or spectroscopic methods to ensure that the scavenging process does not introduce new impurities. One study mentioned that TMT/charcoal treatment achieved palladium reduction with no detection of residual TMT in the product. acs.org
The choice of analytical method depends on factors such as the specific metal being targeted, the required detection limit, the sample matrix, and the available instrumentation.
Method Validation and Quantification Limits in Research Contexts
Method validation is a critical process in analytical chemistry to ensure that an analytical method is suitable for its intended purpose. stanford.eduresearchgate.net For the quantitative evaluation of this compound scavenging efficacy, method validation involves establishing parameters such as accuracy, precision, sensitivity, and quantification limits for the chosen analytical technique. stanford.eduresearchgate.net
The Limit of Quantification (LOQ) is defined as the lowest amount of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnpra.gov.my The Limit of Detection (LOD) is the lowest amount that can be detected, though not necessarily quantified precisely. researchgate.netnpra.gov.my In the context of metal scavenging, achieving low quantification limits is essential to demonstrate that residual metal levels meet regulatory requirements or process specifications.
Research studies employing techniques like ICP-MS for evaluating this compound's performance must validate their methods to ensure the reliability of the reported residual metal concentrations. This typically involves analyzing samples with known concentrations of the target metal, assessing the method's response linearity, and determining the variability of measurements at low concentrations. stanford.eduresearchgate.net The LOQ and LOD are determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. researchgate.netnpra.gov.my
For instance, studies using ICP analysis to monitor palladium reduction after this compound treatment rely on validated methods to ensure that reported values, especially those below 10 ppm, are accurate and reproducible. sopachem.combiotage.combiotage.com The sensitivity of techniques like ICP-MS allows for the determination of residual metal levels well below the typical regulatory limits for APIs. sopachem.combiotage.comdrawellanalytical.com The validation process confirms that the analytical method can reliably quantify metals at these low concentrations, providing confidence in the assessment of this compound's scavenging efficiency.
Table 1: Illustrative Residual Palladium Levels After this compound Treatment
| Initial Pd Concentration (ppm) | This compound Equivalents (vs Pd) | Solvent(s) | Final Pd Concentration (ppm) | Reference |
| 330 | 0.20 wt this compound | DMF | 10-30 | acs.org |
| ~800 | 5 | Various | <10 (typically <5) | sopachem.combiotage.com |
| 500 | 10 weight % scavenger | Ethyl acetate/THF | Below Detection Limit | biotage.com |
| 852 | 5 | THF/DMF (50:50) | Reduced significantly (details not quantified as specific ppm in snippet) | sopachem.comsopachem.combiotage.com |
Table 2: Metals Scavenged by this compound Evaluated by Atomic Absorption
| Metal Catalyst | Initial Concentration (ppm in DMF) | Residual Concentration (ppm) | Analytical Method | Detection Limit (ppm) | Reference |
| Pd(OAc)₂ | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
| CuCl₂·2H₂O | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
| ZnCl₂ | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
| CoCl₂·6H₂O | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
| Ni(OAc)₂·4H₂O | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
| FeCl₃·6H₂O | 2000 | <0.5 | Atomic Absorption | 0.5 | nexgenpurifications.com |
Future Research Directions and Emerging Applications
Development of Next-Generation MP-TMT Derivatives with Enhanced Selectivity
Current research efforts are exploring the development of next-generation this compound derivatives with improved and tailored selectivity profiles. This compound has demonstrated high selectivity for palladium compared to other scavengers, including some silica-based alternatives smolecule.comacs.org. However, the ability to selectively scavenge specific metals from complex mixtures remains an area for advancement.
Future research may focus on modifying the chemical structure of the trimercaptotriazine ligand or altering the architecture and functionalization of the polystyrene support. This could involve introducing additional or different functional groups alongside or in place of the trimercaptotriazine moiety, or tuning the pore size and surface properties of the polymer matrix. Such modifications could lead to derivatives with enhanced affinity and selectivity for target metals, while minimizing the scavenging of desired compounds or other less problematic metal impurities. The goal is to create highly specific scavengers capable of addressing the increasingly stringent purity requirements in various industries.
Exploration of Novel Scavenging Applications Beyond Traditional Transition Metals
While this compound is widely recognized for its efficacy in scavenging traditional transition metals, particularly those used in catalysis like palladium, there is potential for exploring its application in removing other types of metal contaminants. This compound has been shown to scavenge metals beyond palladium, including copper sopachem.com. Related thiol-functionalized scavengers on different supports have demonstrated efficacy against a range of metals including Pd, Pt, Cu, Hg, Ag, and Pb sopachem.comnorlab.com.
Future research could investigate the scavenging capabilities of this compound and its derivatives for a broader spectrum of metal ions, including heavy metals, precious metals beyond the platinum group, and even certain main group metals that may pose contamination issues. Exploring the effectiveness of this compound in different solvent systems and under varying conditions would be crucial for expanding its application range. This could open up new avenues for using this compound in environmental remediation, mining, and other industrial processes where the removal of diverse metal contaminants is required.
Integration of this compound in Sustainable Chemistry and Green Process Design
The integration of this compound into sustainable chemistry and green process design is a significant area for future development. As a solid-supported scavenger, this compound offers several advantages over traditional metal removal methods, such as activated carbon or crystallization, which can be less selective and lead to product loss biotage.comsopachem.com. The use of this compound provides a cleaner and more effective way to remove residual metals, aligning with the principles of green chemistry by reducing waste and minimizing the use of hazardous purification techniques biotage.comsopachem.comshim-pol.pl.
Future research will likely focus on optimizing the use of this compound within continuous flow processes, which are inherently greener and more efficient than batch reactions manuscriptpoint.com. Developing strategies for the regeneration and reuse of saturated this compound resin is another critical aspect for enhancing its sustainability. Although regeneration has been noted as a potential drawback in some instances acs.org, research into effective and environmentally friendly regeneration methods would significantly reduce waste and improve the economic viability of using this compound on a larger scale. Furthermore, exploring the potential for recovering valuable metals from the spent resin aligns with circular economy principles. The compatibility of this compound with a wide range of solvents, including aqueous systems, also supports its use in developing greener reaction and purification protocols biotage.combiotage.com.
Theoretical Modeling of Metal-Polymer Interactions
Theoretical modeling of the interactions between metal ions and polymer-supported ligands like this compound can provide invaluable insights for designing improved scavenging materials. While direct theoretical studies specifically on this compound were not prominently found in the search results, the importance of theoretical modeling in understanding metal-polymer interactions for designing materials with tailored properties, such as metallopolymers, is recognized researchgate.netrsc.org.
Future research should leverage computational chemistry techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, to study the binding mechanisms of various metal ions to the trimercaptotriazine functional group and the influence of the polystyrene matrix on these interactions. Theoretical modeling can help predict binding affinities, selectivity profiles, and the effect of different solvent environments. This understanding at the molecular level can guide the rational design of new this compound derivatives with enhanced scavenging performance and selectivity for specific applications, reducing the need for extensive experimental screening.
Q & A
Basic Research Questions
Q. How should experimental designs for MP-TMT be structured to ensure methodological rigor?
- Answer : Begin by defining clear hypotheses and operationalizing variables (e.g., physicochemical properties, reaction conditions). Use a factorial design to isolate variables impacting this compound synthesis or behavior. Include control groups and replicate experiments to minimize bias . For quantitative studies, specify sample sizes using power analysis (e.g., G*Power) to ensure statistical validity . Document protocols in detail, including instrumentation calibration and environmental controls (e.g., temperature, pH) .
Q. What are reliable data collection methods for this compound studies?
- Answer : Combine primary and secondary
- Primary : Use spectroscopy (e.g., NMR, FTIR) for structural analysis, chromatographic techniques (HPLC) for purity assessment, and kinetic assays for reactivity studies. Ensure raw data is timestamped and stored in standardized formats (e.g., .csv for numerical data) .
- Secondary : Cross-reference peer-reviewed datasets (e.g., PubChem, SciFinder) but verify metadata completeness (e.g., synthesis conditions, error margins) .
- Table 1: Common Techniques for this compound Characterization
| Technique | Application | Limitations |
|---|---|---|
| NMR | Structural elucidation | Requires high purity (>95%) |
| HPLC-MS | Purity analysis | Sensitive to solvent choice |
| XRD | Crystallography | Limited to solid-state samples |
Q. How can researchers address sampling bias in this compound studies?
- Answer : Use stratified sampling to ensure representation across experimental conditions (e.g., varying concentrations, solvents). For human studies (e.g., toxicology), employ randomization and blinding to reduce observer bias . Validate sample homogeneity using ANOVA or Levene’s test before analysis .
Advanced Research Questions
Q. How should contradictory results in this compound studies be analyzed?
- Answer : Conduct a systematic discrepancy analysis:
Replicate experiments : Confirm results under identical conditions .
Review metadata : Check for undocumented variables (e.g., humidity, reagent lot variations) .
Apply statistical tests : Use Cohen’s d for effect size differences or Bayesian inference to assess probability of conflicting outcomes .
Cross-validate : Compare findings with alternative methods (e.g., replace HPLC with GC-MS) .
Q. What strategies enhance the validity and reliability of this compound research?
- Answer :
- Internal validity : Control confounders via experimental isolation (e.g., glovebox for air-sensitive reactions) .
- External validity : Use diverse substrates or conditions to test generalizability .
- Inter-rater reliability : For qualitative data (e.g., microscopy images), employ multiple blinded evaluators and calculate Fleiss’ kappa .
Q. How can multivariate data from this compound studies be effectively modeled?
- Answer : Apply dimensionality reduction techniques (PCA, PLS-DA) to identify key variables influencing outcomes. For predictive modeling, use machine learning (e.g., random forests) with cross-validation to avoid overfitting. Report R², RMSE, and confidence intervals .
Methodological Challenges and Solutions
Q. What are best practices for ensuring reproducibility in this compound research?
- Answer :
- Documentation : Share protocols via platforms like protocols.io , including raw data and code for analysis .
- FAIR principles : Make data Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable (clear licenses) .
- Collaborative verification : Partner with independent labs for inter-laboratory studies .
Q. How should researchers handle missing or incomplete data in longitudinal this compound studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
